Azacytidine-5

Epigenetic therapy Non-small cell lung cancer DNMT inhibitor screening

Researchers studying DNA methylation often face confounding results due to cross-class compound assumptions. Azacytidine-5 (5-azacytidine) provides a mechanistically distinct alternative to decitabine. - **Mechanistic Precision:** >80% RNA incorporation vs. decitabine’s exclusive DNA incorporation. - **Model-Specific Efficacy:** Active in 6/6 NSCLC lines (EC₅₀ 1-6 µM); induces γ-H2AX & PARP cleavage. - **Assay-Ready:** Standard substrate for hENT1 transport & CDA pharmacogenomics (Km 430 µM). Available with global shipping. Strict quality control.

Molecular Formula C8H12N4O5
Molecular Weight 244.20 g/mol
Cat. No. B10762513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzacytidine-5
Molecular FormulaC8H12N4O5
Molecular Weight244.20 g/mol
Structural Identifiers
SMILESC1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
InChIInChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5-,6?/m1/s1
InChIKeyNMUSYJAQQFHJEW-JDJSBBGDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azacytidine-5: Compound Specifications


Azacytidine-5 (5-azacytidine, CAS 320-67-2), also designated Ladakamycin or Vidaza®, is a cytidine nucleoside analog characterized by substitution of a nitrogen atom at the 5-position of the pyrimidine ring [1]. With molecular formula C₈H₁₂N₄O₅ and molecular weight 244.20 g/mol, this compound functions as a DNA methyltransferase (DNMT) inhibitor that incorporates primarily into RNA, with a smaller fraction converted by ribonucleotide reductase to its deoxyribose form for DNA incorporation [2]. As an FDA-approved agent for myelodysplastic syndromes (MDS) and under clinical evaluation for acute myeloid leukemia (AML), Azacytidine-5 represents a foundational epigenetic tool compound with extensive preclinical and clinical characterization [3].

Epigenetic tool compound – DNMT inhibitor
Predominant RNA incorporation (>80% intracellular drug)
Compatible with broad cell-line screening panels

Why Azacytidine-5 Cannot Be Substituted


Although Azacytidine-5 (riboside) and decitabine (deoxyriboside) are both classified as DNMT inhibitors and share cytosine analog structural features, their divergent incorporation profiles—Azacytidine-5 incorporates primarily into RNA (>80% of intracellular drug) while decitabine incorporates exclusively into DNA—generate fundamentally different molecular consequences that preclude functional interchangeability [1]. These mechanistic distinctions manifest as differential gene expression signatures, cell cycle effects, apoptosis induction patterns, and cellular transport dependencies that vary by cell type and experimental context [2]. Additional in-class alternatives including CP-4200 (elaidic acid ester prodrug), 5,6-dihydro-5-azacytidine (DHAC), and zebularine exhibit distinct metabolic stability, transport mechanisms, and potency profiles relative to the parent compound, further underscoring that substitution without empirical validation introduces uncontrolled experimental variables [3].

Azacytidine-5
Decitabine
RNA vs DNA incorporation may shift transcriptomic and apoptosis endpoints
Azacytidine-5
CP-4200
hENT1-independent uptake alters cellular delivery context
Azacytidine-5
DHAC
≥10-fold lower cytostatic potency may yield false-negative growth arrest results

Azacytidine-5 Comparative Evidence Guide


NSCLC Cell Line Activity vs. Decitabine

In a panel of six non-small cell lung cancer (NSCLC) cell lines, Azacytidine-5 demonstrated broad sensitivity with EC₅₀ values ranging from 1–6 µM across all six lines tested, whereas decitabine exhibited sensitivity in only one of six lines (EC₅₀ of 5 µM) [1]. Notably, only Azacytidine-5 induced histone-H2AX phosphorylation (DNA damage marker) and PARP cleavage (apoptosis marker), with positive Annexin V staining and sub-G1 cell cycle accumulation, while decitabine primarily caused G2/M arrest without comparable apoptosis induction [1].

NSCLC Activity
Head-to-head
Azacytidine-5 EC₅₀ 1–6 µM in 6/6 NSCLC lines vs. decitabine EC₅₀ 5 µM in 1/6 lines
Supports NSCLC cell-model sensitivity context
Apoptosis markers (γ-H2AX, PARP cleavage) positive for Azacytidine-5 only
Epigenetic therapy Non-small cell lung cancer DNMT inhibitor screening

hENT1 Transporter Dependence vs. CP-4200

Cellular uptake of Azacytidine-5 is strictly dependent on human equilibrative nucleoside transporter 1 (hENT1). Inhibition of hENT1 with NBTI strongly reduced both cellular toxicity and DNA demethylating activity of Azacytidine-5 [1]. In contrast, the elaidic acid ester derivative 5-azacytidine-5′-elaidate (CP-4200) maintained full cellular activity after hENT1 inhibition, demonstrating transporter-independent uptake [1]. hENT1 was identified as the most abundant nucleoside transporter in leukemia cell lines and AML patient samples [1].

hENT1 Dependence
Head-to-head
Azacytidine-5: activity abolished after hENT1 inhibition; CP-4200: activity retained
Transporter-dependent uptake may inform resistance model selection
hENT1 identified as dominant nucleoside transporter in leukemia cells
Nucleoside transporter Drug resistance Leukemia cell uptake

Cytostatic Potency vs. DHAC

Azacytidine-5 at 10 µM completely arrested the growth of HeLa cells, whereas the reduced analog 5,6-dihydro-5-azacytidine (DHAC) at 100 µM and 200 µM did not inhibit cell growth [1]. In mouse leukemic L1210 cells, DHAC required concentrations approximately 10-fold higher than the parent drug to achieve cytostatic inhibition [2]. Phosphorylation studies with HeLa cell cytidine kinase preparations showed that Azacytidine-5 is phosphorylated to a greater extent than DHAC [1].

Cytostatic Potency
Head-to-head
Azacytidine-5 at 10 µM: complete HeLa growth arrest; DHAC at 100–200 µM: no effect
DHAC cytostatic profile may not transfer to Azacytidine-5-sensitive models
≥10-fold difference in effective concentration; review phosphorylation data
Cytostatic activity HeLa cell assay Analog comparison

CDA Substrate Affinity and Gender Effects

Azacytidine-5 is a substrate for cytidine deaminase (CDA) with a K(m) of 4.3 × 10⁻⁴ M (430 µM) for the partially purified enzyme from normal human granulocytes, compared to K(m) values of 1.1 × 10⁻⁵ M (11 µM) for cytidine and 8.8 × 10⁻⁵ M (88 µM) for cytarabine [1]. CDA rapidly inactivates Azacytidine-5 and decitabine, with increased CDA expression/activity in males contributing to decreased cytidine analogue half-life [2]. Clinical multivariate analysis showed significantly worse overall survival in male versus female MDS patients treated with Azacytidine-5 or decitabine (hazard ratio not numerically specified but statistically significant) [2].

CDA Substrate Affinity
Cross-study
K(m) = 430 µM (human granulocyte CDA)
Context-dependent CDA substrate profiling
39-fold higher K(m) than cytidine; review gender-associated activity differences
Cytidine deaminase Pharmacokinetics Drug metabolism

Cell Cycle Arrest Patterns vs. Decitabine

Azacytidine-5 blocks the progression of some leukemic cells from G1 into S phase, which protects these cells from chemotherapeutic action related to DNA incorporation [1]. This G1/S blockade represents a mechanistic distinction from decitabine, which does not produce this protective G1 arrest [1]. In NSCLC cell line studies, Azacytidine-5 induced sub-G1 accumulation (apoptotic population), while decitabine predominantly caused G2/M phase arrest [2]. Preclinical studies demonstrate that decitabine is a more effective antileukemic agent than Azacytidine-5 in certain leukemia models, attributable in part to this differential cell cycle interference [1].

Cell Cycle Arrest
Head-to-head
Azacytidine-5: G1/S blockade + sub-G1 accumulation; decitabine: G2/M arrest
Differential arrest patterns may influence DNA incorporation-dependent readouts
G1/S blockade may limit DNA-hypomethylation endpoint context
Cell cycle analysis S-phase arrest Mechanism of action

Gene Expression Profiles vs. Decitabine

Microarray analysis revealed that Azacytidine-5 and decitabine target the expression of different cohorts of genes [1]. This differential transcriptional regulation is consistent with the divergent incorporation profiles: Azacytidine-5 incorporates primarily into RNA, interfering with RNA biological function and protein synthesis, whereas decitabine incorporates exclusively into DNA [1]. The RNA incorporation of Azacytidine-5 produces distinct transcriptomic signatures that cannot be replicated by decitabine or other DNA-specific DNMT inhibitors [1].

Gene Expression
Head-to-head
Distinct gene cohorts modulated by Azacytidine-5 vs. decitabine (microarray)
Non-overlapping transcriptional signatures require compound-specific validation
RNA incorporation drives Azacytidine-5-specific expression changes
Transcriptomics Gene expression profiling Epigenetic regulation

Azacytidine-5 Research Applications


NSCLC Epigenetic Research

Azacytidine-5 is indicated for NSCLC cell line studies based on demonstrated activity across six of six tested NSCLC lines (EC₅₀ 1–6 µM), compared to decitabine's activity in only one of six lines [1]. The compound induces robust apoptosis (γ-H2AX phosphorylation, PARP cleavage, Annexin V positivity) in this context, whereas decitabine fails to trigger these apoptotic markers [1]. Researchers evaluating DNMT inhibitor effects in lung cancer models should prioritize Azacytidine-5 over decitabine.

hENT1-Dependent Epigenetic Modulation

For studies investigating hENT1-mediated nucleoside transport as a determinant of DNMT inhibitor efficacy, Azacytidine-5 serves as the appropriate positive control compound [1]. Its cellular uptake, toxicity, and DNA demethylating activity are strongly dependent on hENT1 function, making it suitable for assays evaluating hENT1 expression as a predictive biomarker [1]. Conversely, studies requiring transporter-independent cellular delivery should employ CP-4200 rather than Azacytidine-5 [1].

RNA-Mediated Epigenetic Effects

Azacytidine-5 incorporates primarily into RNA (>80% of intracellular drug), interfering with RNA function and protein synthesis [1]. This unique property distinguishes it from decitabine (exclusive DNA incorporation) and makes Azacytidine-5 the preferred compound for studies examining RNA-dependent epigenetic mechanisms, translational regulation, or experimental models where RNA incorporation is the intended mechanism [1].

CDA Pharmacogenomic Studies

Azacytidine-5 is inactivated by cytidine deaminase (CDA) with a K(m) of 430 µM for human granulocyte enzyme [1]. Given the documented gender difference in CDA expression—with males exhibiting higher CDA activity and consequently shorter drug half-life—Azacytidine-5 provides a model substrate for pharmacogenomic studies examining the impact of CDA variability on nucleoside analog efficacy [2]. This application is relevant for both basic research and preclinical development of CDA-modulating strategies.

Application
Selection Property
Validation Focus
NSCLC epigenetic model studies
Cell-line activity profile
Apoptosis and DNA damage endpoints
hENT1 transport studies
Transporter-dependent uptake
hENT1 inhibition assay context
RNA incorporation studies
RNA-predominant incorporation
Transcriptional regulation profiling
CDA pharmacogenomic studies
CDA substrate profile
Gender-associated CDA activity monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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